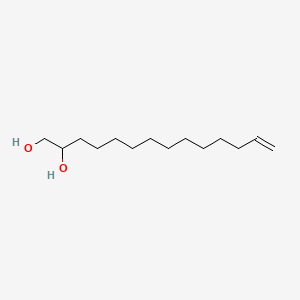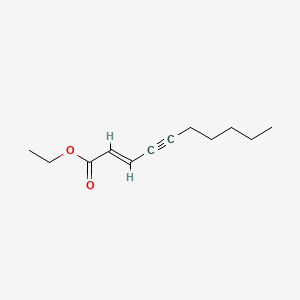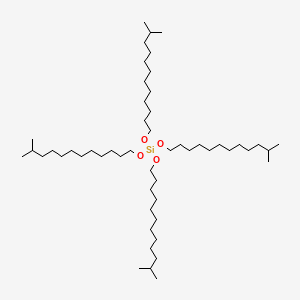
3-Hexadecyl-1,1-bis(2-hydroxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexadecyl-1,1-bis(2-hydroxyethyl)urea is a chemical compound with the molecular formula C21H44N2O3. It is known for its unique structure, which includes a long hexadecyl chain and two hydroxyethyl groups attached to a urea moiety. This compound is used in various scientific and industrial applications due to its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexadecyl-1,1-bis(2-hydroxyethyl)urea typically involves the reaction of hexadecylamine with ethylene oxide, followed by the reaction with urea. The process can be summarized as follows:
Hexadecylamine Reaction: Hexadecylamine reacts with ethylene oxide under controlled conditions to form N-hexadecyl-N,N-bis(2-hydroxyethyl)amine.
Urea Reaction: The resulting amine is then reacted with urea to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hexadecyl-1,1-bis(2-hydroxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Compounds with new functional groups replacing the hydroxyethyl groups
Scientific Research Applications
3-Hexadecyl-1,1-bis(2-hydroxyethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and as an emulsifying agent in various industrial applications
Mechanism of Action
The mechanism of action of 3-Hexadecyl-1,1-bis(2-hydroxyethyl)urea involves its interaction with lipid membranes and proteins. The long hexadecyl chain allows it to integrate into lipid bilayers, while the hydroxyethyl groups can form hydrogen bonds with proteins and other molecules. This dual functionality enables it to modulate membrane fluidity and protein activity, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
N-Hexadecyl-N,N-bis(2-hydroxyethyl)amine: Similar structure but lacks the urea moiety.
Hexadecylurea: Contains the hexadecyl chain and urea moiety but lacks the hydroxyethyl groups.
N,N-Bis(2-hydroxyethyl)urea: Contains the hydroxyethyl groups and urea moiety but lacks the hexadecyl chain.
Uniqueness
3-Hexadecyl-1,1-bis(2-hydroxyethyl)urea is unique due to its combination of a long hydrophobic chain and hydrophilic hydroxyethyl groups, providing it with amphiphilic properties. This makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions .
Properties
CAS No. |
85187-62-8 |
|---|---|
Molecular Formula |
C21H44N2O3 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
3-hexadecyl-1,1-bis(2-hydroxyethyl)urea |
InChI |
InChI=1S/C21H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-21(26)23(17-19-24)18-20-25/h24-25H,2-20H2,1H3,(H,22,26) |
InChI Key |
IXWWIWYEZFJLLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


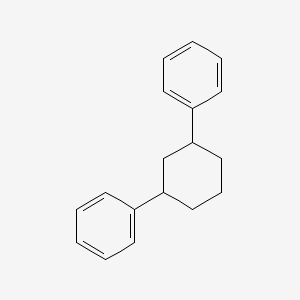

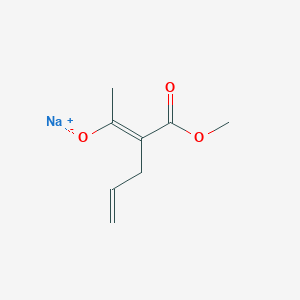
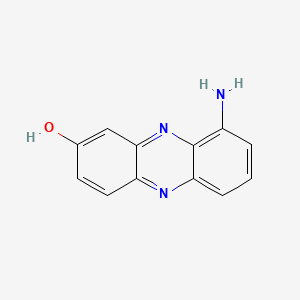
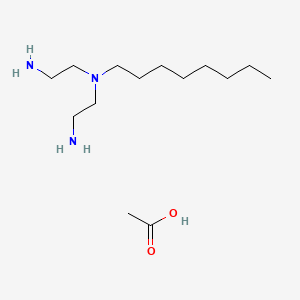


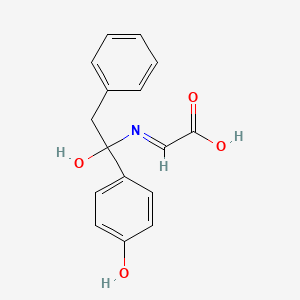
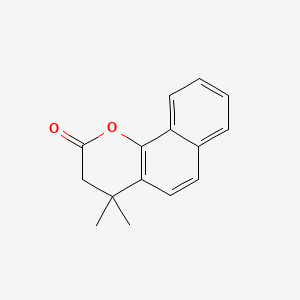
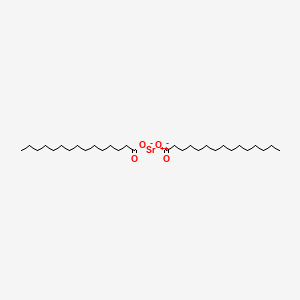
![1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol](/img/structure/B12659976.png)
